

Application Notes: The Versatility of 4-Aminotetrahydropyran in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Aminotetrahydropyran

Cat. No.: B1267664

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Introduction

4-Aminotetrahydropyran is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry.[1][2] Its structure features a saturated six-membered tetrahydropyran (THP) ring with an amino group at the 4-position.[1] The THP ring is one of the most frequently utilized three-dimensional ring systems in marketed drugs, second only to the phenyl ring.[3] This scaffold's prevalence is due to its favorable physicochemical properties, including improved solubility and metabolic stability, making it an attractive component for designing novel therapeutic agents.[1][4] The presence of the amino group provides a reactive handle for a wide array of chemical modifications, allowing for its incorporation into diverse molecular architectures targeting various diseases.[2][5]

Key Applications in Drug Discovery

The **4-aminotetrahydropyran** moiety is a versatile scaffold used across multiple therapeutic areas, primarily due to its ability to act as a bioisostere and improve the pharmacokinetic profiles of drug candidates.

- Bioisosterism: In drug design, bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[4] The tetrahydropyran ring is often used as a bioisosteric replacement for more metabolically labile or lipophilic

groups. This strategic substitution can enhance properties such as solubility, metabolic stability, and oral bioavailability while maintaining or improving target affinity.[4][6]

- Oncology: The **4-aminotetrahydropyran** scaffold is a valuable intermediate in the synthesis of anti-cancer agents.[3] It can be used as a reactant in the creation of aminothiazole compounds intended for cancer treatment.[3] The structural rigidity and polarity conferred by the THP ring can lead to improved binding at target sites and better pharmacokinetic properties, which are critical for developing effective oncology drugs.[7] For instance, novel 4-aminopyrrolopyrimidine derivatives have been developed as potent Tie-2 kinase inhibitors for the treatment of solid tumors.[8]
- Central Nervous System (CNS) Disorders: The development of drugs targeting the CNS is particularly challenging due to the need to cross the blood-brain barrier.[9] The physicochemical properties of the **4-aminotetrahydropyran** ring can be advantageous in this context. Its incorporation has been explored in the design of selective brain-penetrant inhibitors. A notable example is its use in the synthesis of PF-04447943, a selective PDE9A inhibitor that has advanced to clinical trials for treating cognitive disorders like Alzheimer's disease.[10]
- Diabetes: Substituted aminotetrahydropyran compounds are key intermediates in the synthesis of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[11][12] A series of novel tri-substituted tetrahydropyran analogs were synthesized and evaluated as potent and selective DPP-4 inhibitors, leading to the identification of a clinical candidate with an excellent pharmacokinetic profile.[12]

Quantitative Data Summary

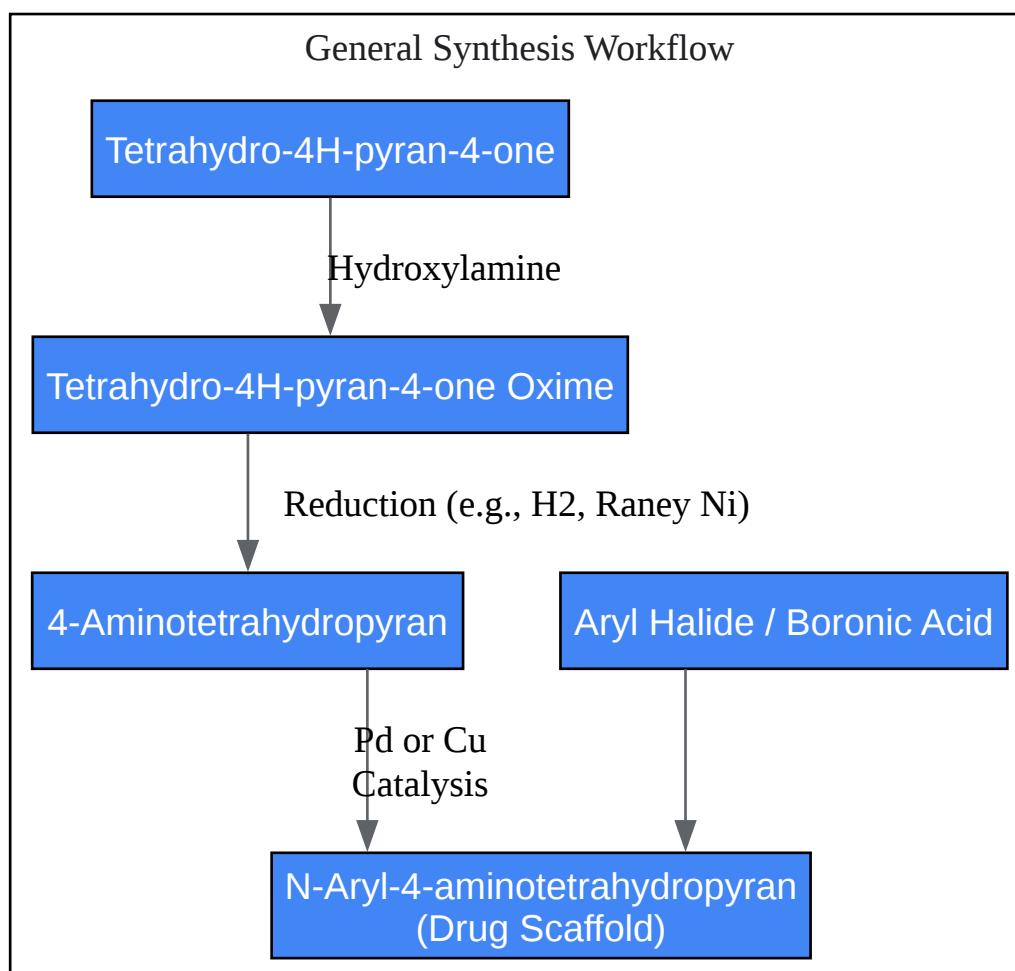
The following table summarizes representative data for compounds containing the tetrahydropyran scaffold, illustrating their application and potency in different therapeutic areas.

Compound Class/Example	Therapeutic Target	Activity/Parameter	Value	Reference
Substituted Tetrahydropyran Analog (Compound 23)	Dipeptidyl Peptidase IV (DPP-4)	IC50	Potent (Specific value not detailed in abstract)	[12]
PF-04447943	Phosphodiesterase 9A (PDE9A)	Target Engagement	Elevates cGMP in cerebral spinal fluid	[10]
4-Aminopyridine (related aminopyridine)	Potassium Channels	Elimination Half-Life (in dogs)	125 +/- 23 min	[13]
4-Aminopyridine (related aminopyridine)	Potassium Channels	Elimination Half-Life (in guinea pigs)	65 - 71 min	[14]
6-bromo-9-amino-1,2,3,4-tetrahydroacridine	Acetylcholinesterase (AChE)	pIC50 (experimental)	7.18	[15]

Visualizations

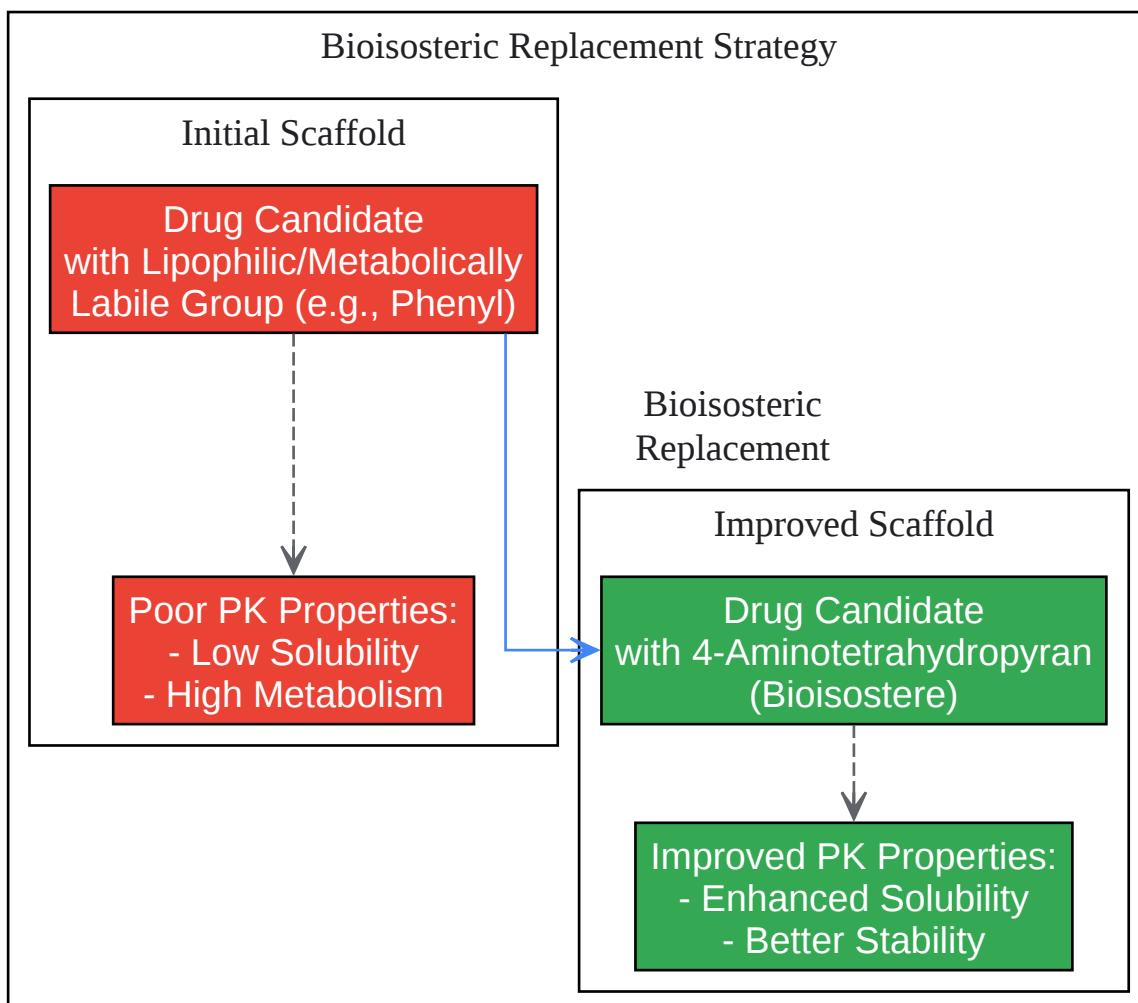
Synthetic Workflow and Bioisosteric Application

The following diagrams illustrate a general synthetic pathway for functionalizing **4-aminotetrahydropyran** and its conceptual use as a bioisostere.



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Caption: General workflow for synthesizing N-aryl-4-aminotetrahydropyran derivatives.

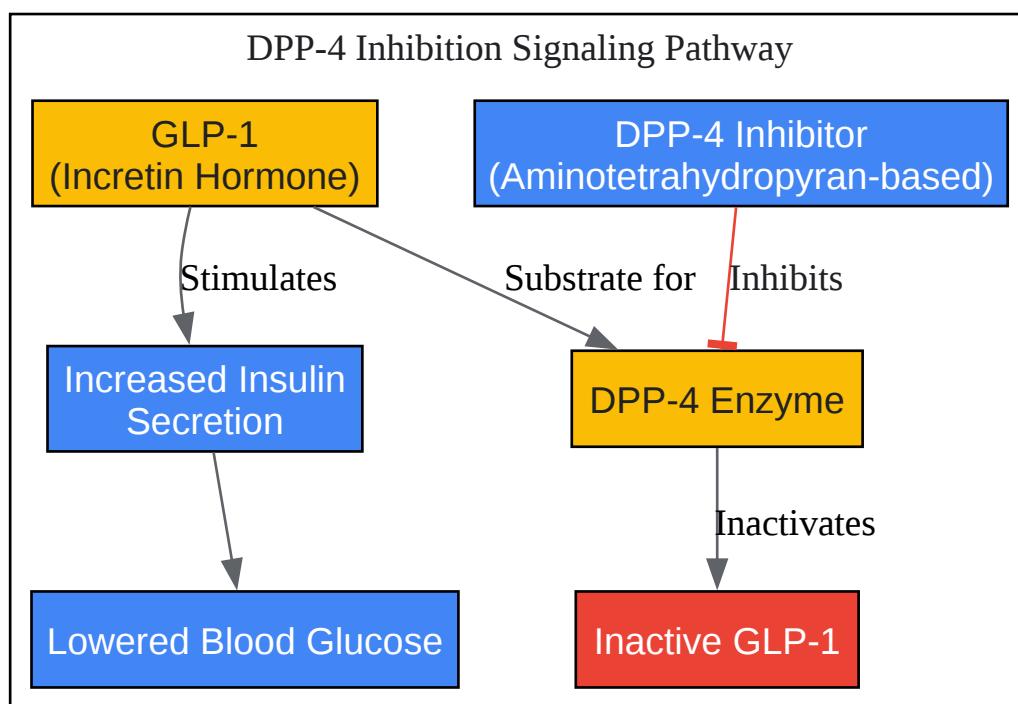


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Caption: Conceptual use of **4-aminotetrahydropyran** as a bioisostere.

Signaling Pathway Inhibition

This diagram shows the mechanism of action for DPP-4 inhibitors, a class of drugs for which aminotetrahydropyrans are key intermediates.



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Caption: Mechanism of DPP-4 inhibitors in regulating blood glucose levels.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminotetrahydropyran Hydrochloride

This protocol details the synthesis of **4-aminotetrahydropyran** hydrochloride from its oxime precursor via catalytic hydrogenation.[\[16\]](#)[\[17\]](#)

Materials:

- 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran (Tetrahydro-4H-pyran-4-one oxime)
- Raney Nickel
- Ethanol (EtOH)
- Methanol (MeOH)

- 4 N HCl in dioxane
- Celite
- Hydrogenation apparatus (e.g., Parr shaker)
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a suitable pressure vessel, create a mixture of 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran (43.4 mmol) and Raney Nickel (200 mg) in ethanol.[\[16\]](#)
- Seal the vessel and place it on a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to 90 psi.[\[16\]](#)
- Agitate the mixture at room temperature for 3 days. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[3\]](#)[\[16\]](#)
- Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
- Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.[\[16\]](#)
- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvents.[\[16\]](#)
- Dissolve the resulting residue in a minimal amount of methanol.[\[16\]](#)
- While stirring, add 4 N HCl in dioxane (60 mmol) to the methanolic solution to precipitate the hydrochloride salt.[\[16\]](#)
- Concentrate the mixture to dryness under reduced pressure to yield **4-aminotetrahydropyran** hydrochloride as the final product.[\[16\]](#)

Protocol 2: General N-Arylation of 4-Aminotetrahydropyran (Buchwald-Hartwig Amination)

This protocol provides a general method for the palladium-catalyzed N-arylation of **4-aminotetrahydropyran** with an aryl bromide, a common step in constructing more complex drug molecules.[\[18\]](#)

Materials:

- **4-Aminotetrahydropyran** (1.2 mmol)
- Aryl bromide (1.0 mmol)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$, 0.02 mmol, 2 mol%)
- XPhos (or other suitable phosphine ligand, 0.04 mmol, 4 mol%)
- Potassium carbonate (K_2CO_3) or Cesium fluoride (CsF) (2.0 mmol)[\[18\]\[19\]](#)
- Anhydrous toluene (or other suitable anhydrous solvent like THF or dioxane)[\[18\]](#)
- Schlenk tube or other reaction vessel suitable for inert atmosphere
- Inert gas (Argon or Nitrogen)
- Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

- To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), $\text{Pd}_2(\text{dba})_3$ (0.02 mmol), XPhos (0.04 mmol), and K_2CO_3 (2.0 mmol).[\[18\]](#)
- Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[\[18\]](#)
- Add anhydrous toluene (5 mL) via syringe, followed by **4-aminotetrahydropyran** (1.2 mmol).[\[18\]](#)

- Seal the Schlenk tube and place it in a preheated oil bath at the appropriate temperature (typically 80-110 °C).
- Stir the reaction mixture for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.[\[18\]](#)
- Once complete, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and catalyst residues.
- Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired **N-aryl-4-aminotetrahydropyran**.

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